5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione
Overview
Description
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione is a nitrogen-containing heterocyclic compound This compound is part of a class of organic molecules known for their complex ring structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione typically involves a series of cyclization reactions. One common method involves the reaction of functionalized 2-arylbenzoimidazoles or 2,3-diarylindoles with α-oxocarboxylic acids in the presence of phenyliodine(III) diacetate (PIDA) under mild conditions. This metal-free, visible-light-induced decarboxylative radical addition/cyclization procedure is performed at room temperature and in water, making it an eco-friendly approach .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic reagents, are likely to be emphasized in any scalable production process.
Chemical Reactions Analysis
Types of Reactions: 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. For example, benzodiazepines, a related class of compounds, act through the gamma-aminobutyric acid (GABA) A receptor, which regulates chloride entry into neurons, resulting in neuronal hyperpolarization .
Comparison with Similar Compounds
5H-Pyrrolo[2,1-c][1,4]benzodiazepine derivatives: These compounds have similar ring structures and biological activities.
6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one: This compound is another nitrogen-containing heterocycle with significant biological properties.
Uniqueness: 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione is unique due to its specific ring structure and the presence of both indole and benzodiazepine moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
12a,13-dihydro-11H-indolo[2,1-c][1,4]benzodiazepine-6,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-10-5-1-4-8-13(10)18(14)16(20)11-6-2-3-7-12(11)17-15/h1-8,14H,9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDQTUIEHQISKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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